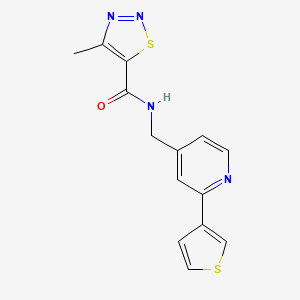

4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H12N4OS2 and its molecular weight is 316.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

The compound's structure can be broken down into key components:

- Thiadiazole Ring : A five-membered heterocyclic compound known for diverse biological activities.

- Pyridine and Thiophene Moieties : Contribute to the electronic properties and biological interactions of the compound.

Antitumor Activity

- Mechanism of Action :

-

In Vitro Studies :

- In vitro testing has demonstrated that derivatives with thiadiazole moieties exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The compound's IC50 values indicate potent activity, with some derivatives showing IC50 values as low as 34.48 nM .

-

Case Study :

- A study involving a series of thiadiazole derivatives found that modifications in the structure significantly enhanced their anticancer efficacy. For instance, compounds with specific substitutions on the thiadiazole ring displayed improved inhibitory activity against c-Met compared to their predecessors .

Antimicrobial Activity

- Broad-Spectrum Efficacy :

- Specific Findings :

Pharmacological Profiles

| Activity | IC50 / MIC Values | Target Cells/Pathogens | Mechanism |

|---|---|---|---|

| Antitumor | 34.48 nM | HepG2, A549 | c-Met inhibition, apoptosis induction |

| Antibacterial | 15 μg/ml | E. coli, S. aureus | Disruption of microbial cell integrity |

| Antifungal | Varies | Various fungal strains | Inhibition of fungal growth mechanisms |

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole derivatives. The following points summarize key findings related to the antimicrobial activity of 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide:

- Mechanism of Action : The compound is believed to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.

- In Vitro Studies : Research has demonstrated that related compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has also been a focal point in recent research. Key insights include:

- Cell Line Studies : In vitro evaluations have shown that the compound can induce apoptosis in cancer cell lines, including breast cancer (MCF7) and melanoma cells. This is attributed to its ability to modulate pathways involved in cell survival and proliferation .

- Molecular Docking Studies : Computational studies suggest that the compound interacts with specific proteins involved in cancer progression, providing a basis for its potential use as an anticancer agent .

Case Studies

Several case studies have been documented regarding the applications of this compound:

-

Study on Antimicrobial Activity :

- Researchers synthesized several thiadiazole derivatives and tested their antimicrobial efficacy.

- Results indicated that compounds with similar structures exhibited promising activity against a range of bacterial strains.

-

Evaluation of Anticancer Activity :

- A study focused on the effects of the compound on MCF7 breast cancer cells.

- Findings revealed significant cytotoxic effects, leading to further investigation into its mechanism of action.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The thiadiazole ring undergoes electrophilic substitution at the sulfur or nitrogen atoms. For example:

-

Halogenation : Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine at the C4 position of the thiadiazole ring .

-

Nitration : Reaction with nitric acid/sulfuric acid mixtures selectively nitrates the pyridine ring at the C3 position .

Oxidation Reactions

-

Thiophene Oxidation : The thiophene moiety is oxidized to sulfoxides or sulfones using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide .

-

Thiadiazole Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the thiadiazole ring undergoes cleavage to form sulfonic acid derivatives .

Reduction Reactions

-

Carboxamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide group to a primary amine, yielding 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-methylamine .

-

Pyridine Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine, modifying solubility and bioactivity .

Hydrolysis Reactions

-

Acidic Hydrolysis : Heating with HCl (6M) cleaves the carboxamide to a carboxylic acid and amine .

-

Basic Hydrolysis : NaOH (10%) hydrolyzes the thiadiazole ring, forming thiol and carbonyl intermediates .

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Halogenation | NBS, DMF, 60°C, 4h | 4-Bromo-thiadiazole derivative |

| Oxidation (Thiophene) | m-CPBA, CH₂Cl₂, RT, 2h | Thiophene sulfoxide |

| Reduction (Carboxamide) | LiAlH₄, THF, 0°C → RT, 6h | Primary amine derivative |

| Hydrolysis (Acidic) | 6M HCl, reflux, 12h | 1,2,3-Thiadiazole-5-carboxylic acid + (2-(thiophen-3-yl)pyridin-4-yl)methanamine |

Cross-Coupling Reactions

The pyridine and thiophene rings participate in palladium-catalyzed cross-couplings:

-

Suzuki Coupling : The pyridine ring reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Stille Coupling : Thiophene’s C2 position couples with organostannanes (e.g., trimethyltin chloride) using Pd₂(dba)₃ as a catalyst .

Spectroscopic Characterization

Reaction products are validated using:

Table: Key Spectroscopic Data for Common Derivatives

| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Sulfoxide | 1045 (S=O) | 8.65 (s, 1H, thiophene), 2.98 (s, 3H, CH₃) | 163.0 (C=O), 139.5 (S=O) |

| Brominated Thiadiazole | 680 (C-Br) | 8.59 (s, 1H, thiadiazole), 7.96 (d, 2H, Ar) | 160.6 (C-Br), 134.3 (Ar) |

| Primary Amine | 3350 (N-H) | 3.45 (s, 2H, NH₂), 7.37–7.43 (m, 3H, Ar) | 127.3 (C-N), 33.7 (CH₂NH₂) |

Biological Relevance

Propriétés

IUPAC Name |

4-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c1-9-13(21-18-17-9)14(19)16-7-10-2-4-15-12(6-10)11-3-5-20-8-11/h2-6,8H,7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAYSBZGQZLICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.